![molecular formula C12H14N2OS B1483948 1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール CAS No. 2098009-29-9](/img/structure/B1483948.png)

1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール

説明

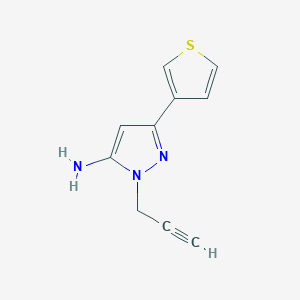

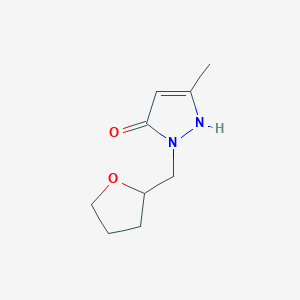

“1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a complex organic compound that contains several functional groups and rings, including a thiophene ring and a pyrazole ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .

Synthesis Analysis

The synthesis of thiophene derivatives often involves cyclization of readily available S-containing alkyne substrates . A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is complex due to the presence of multiple functional groups and rings. The crystal data of a similar compound, C17H12N4OS, was reported with orthorhombic space group Pca2 1 .

Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity .

科学的研究の応用

抗癌活性

チオフェン誘導体は、抗癌剤としての可能性が研究されています。化合物構造にチオフェン環が存在することは、抗癌作用を示す可能性を示唆しています。 例えば、特定のチオフェン誘導体は、PANC-1細胞やSKOV-3細胞などの様々な癌細胞株に対して細胞毒性を示すことが示されています 。この用途における化合物の有効性は、癌細胞の増殖に関与する重要なタンパク質を阻害する能力に起因する可能性があります。

抗炎症作用

チオフェンを含む化合物は、抗炎症作用を有することが報告されています。これは、炎症関連疾患を緩和できる新しい薬剤の設計において特に重要です。 「1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール」の構造的特徴は、生物系における炎症反応の調節に寄与する可能性があります .

抗菌および抗真菌効果

チオフェン核は、化合物に抗菌および抗真菌作用を付与することが知られています。 これは、問題の化合物を、新しい抗菌剤および抗真菌剤の開発の候補とし、特に薬剤耐性菌株や真菌の対策に役立つ可能性があります .

キナーゼ阻害

キナーゼは、シグナル伝達経路において重要な役割を果たす酵素です。 チオフェン誘導体は、キナーゼ阻害剤として同定されており、これは「1-エチル-3-(チオフェン-2-イル)-1,4,6,7-テトラヒドロピラノ[4,3-c]ピラゾール」が、特定の種類の癌など、キナーゼ活性が調節不全になっている疾患の治療に使用できる可能性を示唆しています .

抗酸化作用

抗酸化物質は、体を酸化ストレスから保護する上で不可欠です。 チオフェン環は、抗酸化作用と関連付けられており、この化合物は、酸化損傷によって引き起こされる疾患の予防または治療に役立つ新しい抗酸化物質を開発するための基盤となり得ることが示されています .

エストロゲン受容体調節

チオフェン誘導体は、エストロゲン受容体を調節する能力のために使用されてきました。この用途は、特定の種類の乳癌を含むホルモン関連疾患の治療において重要です。 この分野における化合物の可能性は、エストロゲン受容体を標的とする新しい治療薬の開発につながる可能性があります .

将来の方向性

Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Similarly, pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

作用機序

Target of action

Thiophene and pyrazole derivatives have been reported to interact with a variety of biological targets. For example, some thiophene derivatives have been found to inhibit enzymes like kinases . Pyrazole derivatives have been reported to interact with various receptors and enzymes, showing a wide range of biological activities .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds could bind to their targets and modulate their activity, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets kinases, it could affect signal transduction pathways .

Pharmacokinetics

Many heterocyclic compounds like thiophene and pyrazole derivatives are known to have good bioavailability .

Result of action

The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Some thiophene and pyrazole derivatives have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

生化学分析

Biochemical Properties

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve the inhibition or activation of enzymatic activity, which can lead to downstream effects on cellular processes. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signaling pathways that are crucial for cell proliferation and survival .

Cellular Effects

The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on cells are multifaceted. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzymatic efficiency . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .

特性

IUPAC Name |

1-ethyl-3-thiophen-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-14-10-5-6-15-8-9(10)12(13-14)11-4-3-7-16-11/h3-4,7H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXMQNHHTTWESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(COCC2)C(=N1)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

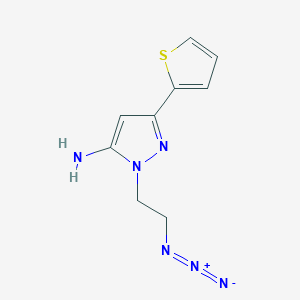

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。